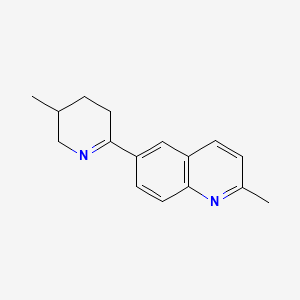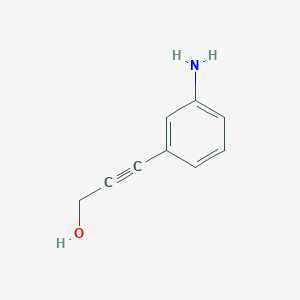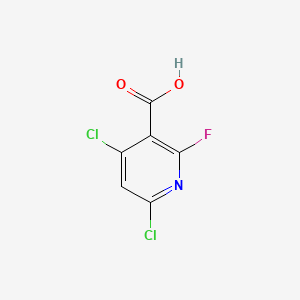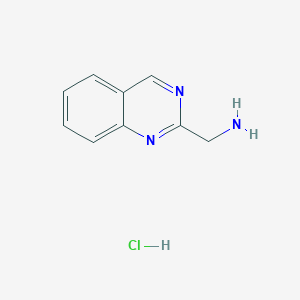
Quinazolin-2-ylmethanamine hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazolin-2-ylmethanamine hydrochloride is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinazolin-2-ylmethanamine hydrochloride typically involves the reaction of 2-aminobenzylamine with formic acid and formaldehyde under acidic conditions. . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of quinazolin-2-ylmethanamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity quinazolin-2-ylmethanamine hydrochloride .
化学反応の分析
Types of Reactions
Quinazolin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-2-ylmethanone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can be substituted with other functional groups to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include quinazolin-2-ylmethanone derivatives, reduced amine derivatives, and substituted quinazoline compounds. These products can have distinct biological and chemical properties, making them valuable for further research and applications .
科学的研究の応用
Quinazolin-2-ylmethanamine hydrochloride has a wide range of scientific research applications, including:
作用機序
The mechanism of action of quinazolin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and application.
類似化合物との比較
Similar Compounds
Similar compounds to quinazolin-2-ylmethanamine hydrochloride include other quinazoline derivatives such as quinazolinone, quinazoline-4-one, and quinazoline-2,4-dione . These compounds share the quinazoline core structure but differ in their functional groups and substitutions.
Uniqueness
Quinazolin-2-ylmethanamine hydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This functional group allows for various chemical modifications and enhances the compound’s potential for diverse applications in research and industry .
特性
分子式 |
C9H10ClN3 |
|---|---|
分子量 |
195.65 g/mol |
IUPAC名 |
quinazolin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H9N3.ClH/c10-5-9-11-6-7-3-1-2-4-8(7)12-9;/h1-4,6H,5,10H2;1H |
InChIキー |
QGZMZRLBBANQAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NC(=N2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


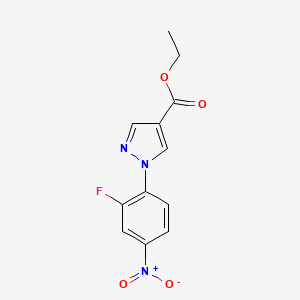

![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)
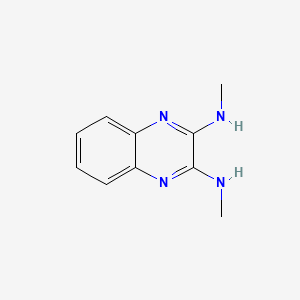
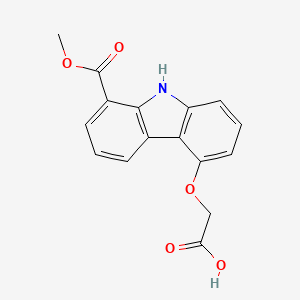
![tert-Butyl (5-(2-cyanocyclopropyl)pyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13934160.png)
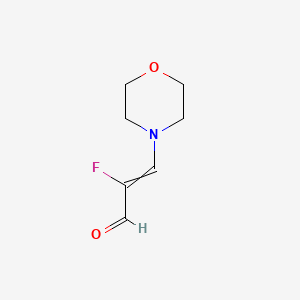
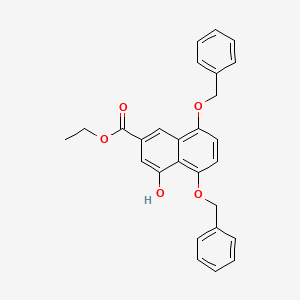

![Methyl 5-bromo-2-[(4-ethoxy-1,4-dioxobutyl)amino]benzoate](/img/structure/B13934179.png)
